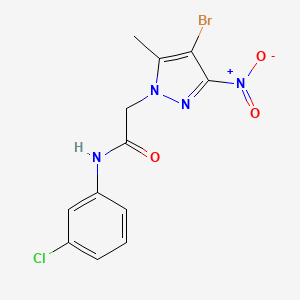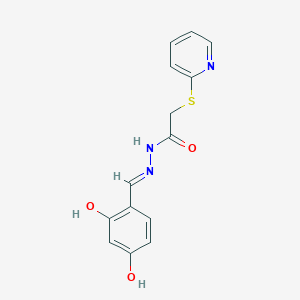![molecular formula C20H14ClF2NO2 B6102811 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MLN8237, is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. In
Applications De Recherche Scientifique
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide has been studied for its potential applications in cancer research, particularly in the treatment of solid tumors such as ovarian, breast, and lung cancer. The Aurora kinase A enzyme is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as in viral infections such as HIV.
Mécanisme D'action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves its selective inhibition of the Aurora kinase A enzyme, which is critical for cell division and proliferation. By inhibiting this enzyme, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and dosage used. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and increased survival rates in animal models. In neurological disorders, this compound has been shown to reduce the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In viral infections, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide in lab experiments include its selective inhibition of the Aurora kinase A enzyme, which allows for targeted effects on cancer cells and reduced side effects compared to traditional chemotherapy drugs. In addition, this compound has been shown to have potential applications in a variety of scientific research areas, including cancer, neurological disorders, and viral infections.
The limitations of using this compound in lab experiments include its potential toxicity at high doses, which may limit its clinical applications. In addition, this compound may have limited effectiveness in certain types of cancer, and further research is needed to identify the optimal dosage and treatment regimens for different types of cancer.
Orientations Futures
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide, including:
1. Further studies on the optimal dosage and treatment regimens for different types of cancer.
2. Studies on the potential applications of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Studies on the potential applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential applications of this compound in viral infections, such as HIV.
5. Studies on the potential side effects and toxicity of this compound at different doses and treatment regimens.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. This compound has potential applications in cancer research, neurological disorders, and viral infections, and further research is needed to identify the optimal dosage and treatment regimens for different types of diseases.
Méthodes De Synthèse
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol, which is then reacted with 2,4-difluorobenzoyl chloride to form 2-chloro-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with sodium hydride and 2-chloromethylphenol to form the final product, this compound.
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO2/c21-16-6-1-2-7-19(16)26-12-13-4-3-5-14(10-13)20(25)24-18-9-8-15(22)11-17(18)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNYFUOXNWOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![2-[3-(methylthio)-1H-1,2,4-triazol-5-yl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)
![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)

![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)